Methyl 6-chloroquinazoline-4-carboxylate
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Overview
Description
Methyl 6-chloroquinazoline-4-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloroquinazoline-4-carboxylate typically involves the reaction of 6-chloroquinazoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroquinazoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted quinazolines with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products are quinazoline N-oxides and dihydroquinazolines, respectively.
Scientific Research Applications
Methyl 6-chloroquinazoline-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-chloroquinazoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-chloroquinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 4-position and the chlorine atom at the 6-position allows for targeted modifications and interactions with biological targets . This makes it a valuable compound for the development of new therapeutic agents and research tools .
Biological Activity
Methyl 6-chloroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline ring with a chlorine atom at the 6-position and a carboxylate group. Its molecular formula is C_10H_8ClN_2O_2, with a molecular weight of approximately 222.63 g/mol. The presence of the chlorine atom enhances its reactivity and potential as a therapeutic agent.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. Quinazoline derivatives are known to inhibit various kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound may induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression .
Antitumor Activity
This compound has demonstrated promising antitumor properties in various studies:
- Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Studies report IC50 values indicating significant potency, often in the micromolar range .
- Mechanistic Insights : The compound has been shown to arrest the cell cycle at the G0/G1 phase and elevate intracellular reactive oxygen species levels, contributing to its anticancer effects . Additionally, it interferes with the Raf/MEK/ERK signaling pathway, which is crucial for tumor growth and survival .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties, particularly against resistant bacterial strains. Its efficacy has been evaluated against pathogens such as Mycobacterium tuberculosis . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Study 1: Antitumor Efficacy
A study investigating various quinazoline derivatives found that this compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 15 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 15 | Cell cycle arrest |
This compound | MCF-7 | 12 | ROS elevation |
Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial properties of quinazoline derivatives, this compound demonstrated effective inhibition against Mycobacterium tuberculosis with an MIC value of less than 10 µg/mL. This suggests its potential application in treating resistant bacterial infections .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Quinazoline Core : Starting from readily available precursors, the quinazoline ring is formed through cyclization reactions.
- Chlorination : The introduction of the chlorine atom can be achieved using chlorinating agents such as phosphorus oxychloride.
- Esterification : The carboxylic acid moiety is converted to a methyl ester using methanol and acid catalysts.
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 6-chloroquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,1H3 |
InChI Key |
KKIKEFIKYBPUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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